Iodocyclopentane Iodocyclopentane
Brand Name: Vulcanchem
CAS No.: 1556-18-9
VCID: VC20922340
InChI: InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
SMILES: C1CCC(C1)I
Molecular Formula: C5H9I
Molecular Weight: 196.03 g/mol

Iodocyclopentane

CAS No.: 1556-18-9

Cat. No.: VC20922340

Molecular Formula: C5H9I

Molecular Weight: 196.03 g/mol

* For research use only. Not for human or veterinary use.

Iodocyclopentane - 1556-18-9

CAS No. 1556-18-9
Molecular Formula C5H9I
Molecular Weight 196.03 g/mol
IUPAC Name iodocyclopentane
Standard InChI InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
Standard InChI Key PCEBAZIVZVIQEO-UHFFFAOYSA-N
SMILES C1CCC(C1)I
Canonical SMILES C1CCC(C1)I
Boiling Point 166.5 °C

Chemical Structure and Properties

Molecular Structure

Iodocyclopentane consists of a five-membered cyclopentane ring with one hydrogen atom substituted by an iodine atom. With a molecular formula of C5H9I and an exact mass of 195.975 g/mol, the structure features a single carbon-iodine bond that contributes significantly to its chemical reactivity profile . The IUPAC standard InChIKey for the compound is PCEBAZIVZVIQEO-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .

Physical Properties

PropertyValueReference
CAS Number1556-18-9
Molecular FormulaC5H9I
Molecular Weight196.029 g/mol
Density1.695 g/mL at 25°C
Boiling Point77°C at 45 mm Hg; 166-167°C at atmospheric pressure
Flash Point125°F (51.7°C)
LogP2.364
Vapor Pressure0.00642 mmHg at 25°C
Refractive Indexn20/D 1.549; 1.5457 at 20°C
Storage Conditions2-8°C
The compound exhibits moderate lipophilicity as indicated by its LogP value of 2.364, suggesting reasonable membrane permeability in biological systems. Its relatively low vapor pressure indicates limited volatility at room temperature, which influences handling and storage requirements .

Chemical Properties

Iodocyclopentane contains a reactive carbon-iodine bond that is weaker compared to other carbon-halogen bonds (C-F, C-Cl, C-Br). This characteristic contributes to its utility as an alkylating agent in various chemical reactions, particularly in nucleophilic substitution processes where the iodine serves as a good leaving group.
The compound is classified as flammable, with a flash point of 125°F (51.7°C), necessitating appropriate handling precautions . Commercial preparations of iodocyclopentane are typically stabilized with copper to prevent decomposition, particularly when exposed to light .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural characteristics of iodocyclopentane. The infrared (IR) spectrum has been documented in the NIST WebBook and other spectroscopic databases . The compound has been analyzed in solution form (10% in CCl4 for the 3800-1330 cm^-1 range and 10% in CS2 for the 1330-400 cm^-1 range) using a Beckman IR-9 grating instrument .
Specific absorption bands in the IR spectrum correspond to C-H stretching vibrations in the cyclopentane ring and the characteristic C-I stretching vibration, which serves as a diagnostic feature for identifying this compound in analytical applications .

Synthesis and Production Methods

Laboratory Synthesis Routes

Several methods exist for the synthesis of iodocyclopentane, with variations depending on starting materials and desired purity.

From Cyclopentane

Direct iodination of cyclopentane can be achieved using iodoform and sodium hydroxide. According to synthesis routes described in ChemicalBook, this reaction proceeds at 25°C for 16 hours, resulting in a 92% yield of iodocyclopentane :
This method was referenced in work by Schreiner, Peter R., et al. in Angewandte Chemie - International Edition (1999), demonstrating its effectiveness as a laboratory-scale synthesis approach .

From Cyclopentanol and Derivatives

Conversion of cyclopentanol to iodocyclopentane typically involves activation of the hydroxyl group to create a better leaving group, followed by substitution with iodide. This method offers advantages in terms of regioselectivity, as the iodine atom is specifically introduced at the position of the hydroxyl group. This approach appears in several synthetic routes listed in chemical databases .

Industrial Production

For commercial production, iodocyclopentane is synthesized through optimized procedures that consider factors such as yield, purity, and economic feasibility. Industrial-scale synthesis may employ catalysts to improve reaction efficiency and reduce side products.
Commercial preparations of iodocyclopentane are typically stabilized with copper to prevent decomposition during storage and transportation . This stabilization is crucial as organoiodine compounds can be sensitive to light and heat, potentially leading to the formation of free iodine over time.

Applications in Chemical Research and Industry

Organic Synthesis Applications

Iodocyclopentane serves as an important building block in organic synthesis due to its reactivity in various transformations:

Carbon-Carbon Bond Formation

The compound participates in numerous carbon-carbon bond-forming reactions, including:

  • Grignard reactions after conversion to cyclopentylmagnesium iodide

  • Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

  • Radical reactions that exploit the relatively weak C-I bond
    These transformations are fundamental to constructing more complex molecular architectures containing the cyclopentyl moiety.

Carbon-Nitrogen Bond Formation

A particularly valuable application involves transition-metal-free C-N bond formation. As noted in Nature Communications research, iodocyclopentane reacts efficiently with various nitrogen-containing compounds to form primary, secondary, and tertiary alkyl amines . This approach offers a practical alternative for the synthesis of cyclopentylamine derivatives.
The researchers presented this as "a practical alternative to prepare primary, secondary and tertiary alkyl amines with high efficiency between alkyl iodides and easily accessible nitrogen sources" , demonstrating the utility of iodocyclopentane in modern synthetic methodologies.

Synthesis of Complex Molecules

Iodocyclopentane has been employed in the synthesis of bioactive compounds. For example, it has been used in the preparation of:

  • 4-chloro-3′-((2-cyclopentyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl)biphenyl-3-carboxylic acid

  • N-(3-methoxyphenethyl)cyclopentanamine
    These complex molecules have potential applications in medicinal chemistry and pharmaceutical research, highlighting the role of iodocyclopentane in developing compounds with therapeutic potential.

Research Applications

In academic and industrial research, iodocyclopentane finds application in various specialized fields:

Medicinal Chemistry

In medicinal chemistry research, iodocyclopentane has been used as a reagent for introducing the cyclopentyl group into potential drug candidates. For instance, in the design and synthesis of retinoic acid receptor alpha (RAR-α) agonists, cyclopentoxy derivatives were investigated for their receptor selectivity profiles .
Similarly, in the development of dopamine receptor agonists, iodocyclopentane was employed in the synthesis of compounds with specific functional selectivity profiles. The reaction involved adding iodocyclopentane dropwise to a cooled mixture under nitrogen atmosphere: "The reaction was allowed to stir under N2 for 1 h. The mixture was then cooled to 0°C and iodocyclopentane was added dropwise" .

Photochemistry Studies

Iodocyclopentane has been studied in the context of photodissociation dynamics. A resonance Raman study examined the "A-band short-time photodissociation dynamics of axial and equatorial conformers of iodocyclopentane" , providing insights into the behavior of carbon-iodine bonds under photolytic conditions. These studies contribute to fundamental understanding of reaction dynamics and may inform applications in photochemical synthesis.

Electrochemistry

In electrochemical studies, iodocyclopentane may be used to investigate electron transfer processes and structure-function relationships. These studies typically employ techniques such as cyclic voltammetry to examine the electrochemical behavior of the compound, expanding understanding of its redox properties.

ParameterClassification/DescriptionReference
GHS SymbolGHS02 (Flammable)
Signal WordWarning
Hazard StatementsH226 (Flammable liquid and vapor)
Hazard CodesF+ (Extremely flammable)
Risk Phrases10 (Flammable)
Safety PhrasesS16 (Keep away from sources of ignition)
UN ClassificationUN 1993 3/PG 3 (Flammable liquid)
WGK Germany3 (Severe hazard to waters)
Packaging GroupIII

Exposure Management

In case of eye contact, immediate irrigation with fresh running water is advised. Eyelids should be held apart to ensure complete irrigation of the eye to prevent potential damage .

Personal Protective Equipment

Recommended personal protective equipment includes:

  • Eye shields and face shields

  • Full-face respirator (US)

  • Gloves

  • Multi-purpose combination respirator cartridge (US)

  • Type ABEK (EN14387) respirator filter
    These protective measures are essential for safe handling of the compound in laboratory and industrial settings.

Structural Relationships and Comparative Analysis

Comparison with Related Halogenated Cyclopentanes

Iodocyclopentane belongs to a family of halogenated cyclopentanes, each with distinct properties and applications. Table 3 provides a comparative analysis of iodocyclopentane with related compounds.
Table 3: Comparison of Iodocyclopentane with Related Halogenated Compounds

CompoundMolecular FormulaKey FeaturesRelative Reactivity
IodocyclopentaneC5H9IContains iodine; used in organic synthesisHighest reactivity due to weaker C-I bond
BromocyclopentaneC5H9BrContains bromine; similar applications but different reactivityIntermediate reactivity
ChlorocyclopentaneC5H9ClContains chlorine; used in organic synthesesLower reactivity than bromo and iodo derivatives
IodocyclohexaneC6H11ISix-membered ring with iodine; different conformational propertiesSimilar C-I reactivity but different ring properties
The reactivity of these compounds generally follows the trend: iodocyclopentane > bromocyclopentane > chlorocyclopentane, reflecting the relative strength of the carbon-halogen bonds. This trend influences their applications in synthetic chemistry, with iodocyclopentane typically being preferred when higher reactivity is desired.

Derivative Compounds

In addition to simple halogenated cyclopentanes, more complex derivatives have been studied. For instance, 1-chloro-2-iodocyclopentane (C5H8ClI) represents a dihalogenated derivative with unique chemical properties and potential applications distinct from iodocyclopentane .
This compound features both chlorine and iodine atoms attached to adjacent carbon atoms in the cyclopentane ring, resulting in different reactivity patterns compared to iodocyclopentane. Such derivatives expand the utility of cyclopentane-based building blocks in chemical synthesis.

SupplierCatalog NumberPurityPackage SizePrice Range (as of 2025)Reference
Thermo Scientific ChemicalsAAL015220697%, stabilized with copper5 g$79.81
Thermo Scientific ChemicalsAAL015221497%, stabilized with copper25 g$273.93
Aladdin ScientificI167554-25g97%, stabilized with Cu25 g$515.90
The commercial products are typically stabilized with copper to prevent decomposition and ensure longer shelf life . This stabilization is an important consideration for researchers and industrial users who require consistent product quality for reliable experimental and manufacturing processes.

Future Research Directions and Emerging Applications

Emerging Applications

The versatility of iodocyclopentane suggests potential for expanded applications in several areas:

Green Chemistry

Development of more environmentally friendly methods for utilizing iodocyclopentane in organic synthesis represents an important research direction. Catalytic approaches that reduce waste and improve atom economy could make processes involving this reagent more sustainable and economically viable.

Medicinal Chemistry

Further exploration of cyclopentyl-containing compounds in drug discovery leverages the unique conformational properties of the cyclopentane ring. The cyclopentyl moiety can impart specific three-dimensional arrangements that influence binding to biological targets, potentially leading to novel therapeutic agents with improved efficacy or selectivity profiles.

Materials Science

Investigation of iodocyclopentane as a precursor for functional materials represents another promising direction. The compound's reactivity could be harnessed in the development of specialty polymers, surface-modified materials, or other advanced materials with tailored properties.

Research Gaps and Opportunities

Several areas warrant further investigation:

Reaction Mechanisms

Detailed mechanistic studies of reactions involving iodocyclopentane could provide insights that enable more efficient and selective transformations. Understanding the precise pathways by which the compound participates in various reactions would facilitate optimization of synthetic procedures.

Stereochemical Aspects

Exploration of stereoselective reactions with iodocyclopentane to access stereochemically defined cyclopentyl derivatives represents an important frontier. The ability to control stereochemistry during reactions involving this reagent would expand its utility in the synthesis of complex molecules with defined three-dimensional structures.

Sustainable Synthesis

Development of more sustainable methods for the production of iodocyclopentane itself, potentially utilizing renewable feedstocks or catalytic approaches, would align with growing emphasis on green chemistry principles in chemical manufacturing.

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